Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-

Catalog No.
S13146912
CAS No.
85330-94-5
M.F
C12H9Cl2NOS
M. Wt
286.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-

CAS Number

85330-94-5

Product Name

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-

IUPAC Name

2-(3,4-dichlorophenoxy)-5-methylsulfanylpyridine

Molecular Formula

C12H9Cl2NOS

Molecular Weight

286.2 g/mol

InChI

InChI=1S/C12H9Cl2NOS/c1-17-9-3-5-12(15-7-9)16-8-2-4-10(13)11(14)6-8/h2-7H,1H3

InChI Key

WZVMWAUGHRPLTI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is a heterocyclic organic compound characterized by a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylthio group. This compound has garnered interest in various fields due to its unique structure and potential biological activities. The presence of both the chlorinated phenoxy and methylthio groups enhances its chemical reactivity and biological profile.

  • Oxidation: The methylthio group can be oxidized to form a sulfinyl or sulfonyl derivative using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, reverting it back to a methylthio group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The pyridine ring and the phenoxy group can engage in both electrophilic and nucleophilic substitution reactions, allowing for further derivatization of the molecule.

Research indicates that Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- exhibits promising biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which may lead to alterations in cellular pathways relevant to disease processes .

The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- typically involves multi-step organic reactions:

  • Nucleophilic Substitution: A pyridine derivative undergoes nucleophilic substitution with 3,4-dichlorophenol to yield 2-(3,4-dichlorophenoxy)pyridine.
  • Oxidation: The methylthio group is oxidized to form the methylsulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial production methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- has diverse applications:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its biological activities and potential therapeutic applications.
  • Medicine: Explored as a lead compound for drug development.
  • Industry: Utilized in agrochemicals, dyes, and polymers .

Studies on the interactions of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- with various biological targets have shown its potential for modulating enzymatic activity and influencing cellular signaling pathways. These interactions are crucial for understanding its pharmacological effects and guiding further drug development efforts .

Several compounds share structural similarities with Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Pyridine, 2,4-dichloro-3-methylpyridineContains two chlorine atoms on the pyridine ringExhibits different reactivity due to chlorine positioning
Pyridine, 2-(3-chlorophenoxy)-5-(methylthio)Similar phenoxy substitution but only one chlorine atomMay exhibit different biological activity compared to the dichloro variant
Pyridine, 2-(4-chloro-phenoxy)-5-(methylthio)Contains one chlorine atom on the para positionPotentially lower toxicity due to reduced chlorination

These compounds highlight the unique characteristics of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- while also demonstrating how variations in substitution can influence chemical behavior and biological activity .

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(3,4-dichlorophenoxy)-5-(methylsulfanyl)pyridine. Its molecular formula is C₁₂H₈Cl₂NOS, with a molecular weight of 291.17 g/mol. The CAS registry number, 85330-95-6, provides a unique identifier for regulatory and commercial purposes.

Structural Features

The pyridine ring serves as the central scaffold, with substituents influencing its electronic configuration:

  • Position 2: A 3,4-dichlorophenoxy group (-O-C₆H₃Cl₂) introduces steric bulk and electron-withdrawing effects due to the chlorine atoms.
  • Position 5: A methylthio group (-S-CH₃) contributes electron-donating character via sulfur’s lone pairs.

The planar pyridine ring and orthogonal substituent orientations create a distorted geometry, as confirmed by computational modeling.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals at δ 2.50 ppm (s, 3H, -SCH₃), δ 6.90–7.40 ppm (m, aromatic protons).
    • ¹³C NMR: Peaks corresponding to the pyridine carbons (δ 120–150 ppm), chlorine-substituted aromatics (δ 125–135 ppm), and methylthio group (δ 15 ppm).
  • Infrared (IR): Stretching vibrations at 750 cm⁻¹ (C-Cl), 1250 cm⁻¹ (C-O-C), and 2550 cm⁻¹ (C-S).

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

284.9781905 g/mol

Monoisotopic Mass

284.9781905 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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